4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide
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Overview
Description
4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinazolinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Bromination: Introduction of the bromo group at the 6-position can be done using brominating agents such as N-bromosuccinimide (NBS).
Thionation: Conversion of the carbonyl group to a thiocarbonyl group using reagents like Lawesson’s reagent.
Amidation: Coupling of the quinazolinone derivative with the appropriate amine to form the final benzamide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanylidene group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the quinazolinone core can yield dihydroquinazolinone derivatives.
Substitution: The bromo group can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Dihydroquinazolinones: From reduction reactions.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
Chemistry
The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
Due to its quinazolinone core, the compound may exhibit various biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine
Industry
The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The exact mechanism of action of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide would depend on its specific application. Generally, compounds with a quinazolinone core can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target proteins, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-Methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]phenyl}-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Fluoxetine
- Ibuprofen
- Bromocriptine
Uniqueness
The uniqueness of 4-[(6-bromo-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl)methyl]-N-{3-[ethyl(3-methylphenyl)amino]propyl}benzamide lies in its specific structural features, such as the combination of a quinazolinone core with a bromo and sulfanylidene group, which may confer unique biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C28H29BrN4O2S |
---|---|
Molecular Weight |
565.5 g/mol |
IUPAC Name |
4-[(6-bromo-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)methyl]-N-[3-(N-ethyl-3-methylanilino)propyl]benzamide |
InChI |
InChI=1S/C28H29BrN4O2S/c1-3-32(23-7-4-6-19(2)16-23)15-5-14-30-26(34)21-10-8-20(9-11-21)18-33-27(35)24-17-22(29)12-13-25(24)31-28(33)36/h4,6-13,16-17H,3,5,14-15,18H2,1-2H3,(H,30,34)(H,31,36) |
InChI Key |
AKNQWWHOULDZAE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CC(=C3)Br)NC2=S)C4=CC=CC(=C4)C |
Origin of Product |
United States |
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